Home > Products > Screening Compounds P15380 > Levopropoxyphene
Levopropoxyphene - 2338-37-6

Levopropoxyphene

Catalog Number: EVT-272663
CAS Number: 2338-37-6
Molecular Formula: C22H29NO2
Molecular Weight: 339.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Levopropoxyphene is a 1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propanoate. It has a role as an antitussive. It is an enantiomer of a dextropropoxyphene.
Levopropoxyphene is a stereoisomer of propoxyphene in the form of 2S, 3R enantiomer. It was sold as an antitussive, but it was removed from the market in the 70s. Levopropoxyphene was developed by Lilly and FDA approved on March 21st, 1962. This drug presented different dosages and it was administered as a capsule or suspension.
A propionate derivative that is used to suppress coughing.
Overview

Levopropoxyphene is a pharmaceutical compound primarily recognized for its antitussive properties. It is an optical isomer of dextropropoxyphene, specifically the 2S, 3R enantiomer. Historically, it was marketed under the trade name Novrad by Eli Lilly as a cough suppressant but has since been withdrawn from the market due to safety concerns related to its efficacy and side effects. Unlike its counterpart, dextropropoxyphene, which exhibits analgesic effects, levopropoxyphene is noted for its minimal analgesic activity and is primarily utilized for its cough-suppressing capabilities .

Synthesis Analysis

The synthesis of levopropoxyphene involves several key chemical reactions:

  1. Mannich Reaction: Propiophenone reacts with formaldehyde and dimethylamine to form an aminoketone.
  2. Grignard Reaction: The aminoketone undergoes a reaction with benzylmagnesium bromide, resulting in the formation of an amino alcohol.
  3. Esterification: The amino alcohol is then esterified using propionic anhydride to yield levopropoxyphene.

These methods highlight the compound's complex synthesis pathway, which requires careful control of reaction conditions to ensure purity and yield.

Molecular Structure Analysis

Levopropoxyphene has a molecular formula of C22H29NO2. Its structure features two chiral centers, allowing for the existence of multiple stereoisomers. The specific configuration of levopropoxyphene as the 2S, 3R enantiomer contributes to its unique pharmacological profile. The compound's structural representation can be illustrated as follows:

  • InChI Key: VZPXFHVJUUSVLH-VNJAQMQMSA-N
  • SMILES: CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O

This molecular structure is critical in understanding the compound's interactions with biological systems and its pharmacological effects .

Chemical Reactions Analysis

Levopropoxyphene can participate in various chemical reactions:

  • Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
  • Reduction: Common reducing agents like lithium aluminum hydride can reduce levopropoxyphene to its corresponding alcohols.
  • Substitution Reactions: Nucleophilic substitution reactions can occur at the dimethylamino group using reagents like alkyl halides.

These reactions are significant in both synthetic applications and in understanding the chemical behavior of levopropoxyphene.

Mechanism of Action

Levopropoxyphene acts primarily as a centrally acting cough suppressant. Its mechanism involves interaction with specific receptors in the brain that mediate cough reflexes. Unlike many other antitussives, it binds poorly to the sigma-1 receptor, which may explain its limited analgesic properties compared to dextropropoxyphene. The pharmacodynamics of levopropoxyphene suggest that it effectively reduces coughing without significant pain relief, making it suitable for treating cough associated with respiratory tract disorders .

Physical and Chemical Properties Analysis

Levopropoxyphene exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 357.48 g/mol
  • Solubility: Soluble in organic solvents; limited solubility in water
  • Melting Point: Specific melting point data may vary based on purity and formulation
  • Stability: Generally stable under standard laboratory conditions but should be stored properly to prevent degradation .

These properties are essential for understanding how levopropoxyphene behaves in various environments and its suitability for pharmaceutical formulations.

Applications

Levopropoxyphene has been studied for several scientific applications:

  • Pharmaceutical Research: Used as a model compound for studying stereoisomerism and chiral synthesis.
  • Biological Studies: Investigated for its interactions with biological receptors related to cough suppression.
  • Chemical Industry: Its synthesis methods have been optimized for potential industrial-scale production .

Despite its historical use as an antitussive agent, ongoing research into levopropoxyphene continues to explore its broader applications within medicinal chemistry and pharmacology.

Introduction to Levopropoxyphene in Medicinal Chemistry

Historical Context and Discovery of Levopropoxyphene

Levopropoxyphene emerged during a transformative era in opioid pharmacology when pharmaceutical research shifted focus from natural opiates (like morphine and codeine) toward synthetic analogs with refined therapeutic profiles. Developed by Eli Lilly and Company, levopropoxyphene received FDA approval on March 21, 1962, as an antitussive agent marketed under the brand name Novrad—a deliberate reversal of "Darvon," the trade name for its analgesic enantiomer dextropropoxyphene [1] [3]. Chemically designated as the (2S,3R)-enantiomer of 4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate, levopropoxyphene was formulated as capsules and oral suspensions targeting cough suppression through central nervous system mechanisms [1]. Its structural foundation stemmed from methadone-like phenylpropylamine scaffolds, modified to enhance specificity while reducing classical opioid side effects.

Despite initial clinical adoption, levopropoxyphene was withdrawn from global markets during the 1970s due to complex factors including efficacy concerns and evolving therapeutic landscapes rather than immediate safety crises [1]. This withdrawal preceded the removal of its analgesic counterpart dextropropoxyphene by decades, underscoring divergent risk-benefit assessments for stereoisomers. Chemically, levopropoxyphene is characterized by a diphenylheptane core with ester and dimethylamino functional groups essential for receptor engagement. Its physicochemical properties—including moderate lipophilicity (logP ≈4.11) and limited water solubility (3.32 mg/L at 25°C)—influenced formulation strategies and biological distribution [1].

Table 1: Key Chemical Properties of Levopropoxyphene [1]

PropertyValue
IUPAC Name(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate
Molecular FormulaC₂₂H₂₉NO₂
Molecular Weight339.479 g/mol
Melting Point75–76°C
Water Solubility (25°C)3.32 mg/L
logP4.11
Chiral Centers2 (C2, C3)
CAS Registry Number2338-37-6

Role in Opioid Analogue Development and Structural Analogues

Levopropoxyphene occupies a unique niche in opioid analogue development as a non-analgesic isomer within a structurally analgesic family. Its molecular architecture—featuring a protonated tertiary amine, phenyl rings, and ester linkage—reflects deliberate modifications of the methadone pharmacophore designed to optimize receptor subtype selectivity [4] [8]. Unlike mu-opioid receptor (MOR) agonists such as morphine or fentanyl, levopropoxyphene functions as a MOR modulator with negligible affinity for delta or kappa receptors, explaining its dissociation of antitussive effects from analgesia and euphoria [1] [4]. This pharmacological profile established levopropyphene as a chemical tool for exploring structure-activity relationships (SAR) in opioid research, particularly regarding cough reflex modulation versus pain pathways.

Structural analogues of levopropyphene demonstrate how incremental modifications alter bioactivity:

  • Dextropropoxyphene: The mirror-image enantiomer served as a Schedule IV analgesic with potency lower than morphine, highlighting how chirality switches therapeutic outcomes from cough suppression to pain relief [3].
  • Methadone: Shares the diphenylheptane backbone but incorporates a ketone rather than ester group, yielding a full MOR agonist with substantial analgesic activity and longer half-life [4] [7].
  • Fentanyl: Replaces the heptane chain with phenylpiperidine, dramatically increasing MOR potency (80-100× morphine) through enhanced lipophilicity and receptor binding kinetics [8].
  • Loperamide: Incorporates halogenated phenyl groups and quaternary ammonium, restricting central penetration to act peripherally as an antidiarrheal without abuse potential [4].

Table 2: Structural Analogues of Levopropoxyphene and Their Clinical Applications [1] [4] [8]

CompoundCore StructureKey ModificationsPrimary Clinical Use
LevopropoxypheneDiphenylheptaneEster, dimethylaminoAntitussive (withdrawn)
DextropropoxypheneDiphenylheptaneEnantiomeric configurationAnalgesic (withdrawn)
MethadoneDiphenylheptaneKetone, dimethylaminoPain, OUD treatment
FentanylPhenylpiperidineAnilide, phenethylAnesthetic/analgesic
LoperamideDiphenylbutylHalogenation, quaternary ammoniumAntidiarrheal

The withdrawal of both propoxyphene enantiomers coincided with broader shifts away from non-selective synthetic opioids toward targeted molecules with improved therapeutic indices—a transition evident in modern development of biased MOR agonists and peripherally restricted opioids [4] [7].

Significance of Stereochemistry in Propoxyphene Isomerism

Propoxyphene isomers provide one of medicinal chemistry's most instructive examples of enantioselective pharmacology. Despite identical atomic connectivity, the (2R,3S)-levo and (2S,3R)-dextro configurations confer distinct three-dimensional shapes that mediate differential receptor binding, functional activity, and therapeutic applications [3] [5]. Levopropoxyphene binds MOR as a low-efficacy modulator sufficient to suppress medullary cough centers but insufficient for analgesia—a phenomenon aligning with Pfeiffer's Rule stating that "potency correlates with stereoselectivity" in receptor-mediated drug actions [5]. Conversely, dextropropoxyphene exhibits 20-fold greater analgesic potency due to tighter MOR binding and agonist efficacy, though still weaker than morphine [3].

This stereospecificity arises from complementarity between chiral drug molecules and asymmetric receptor binding pockets. Computational modeling suggests levopropoxyphene's spatial orientation impedes receptor conformational changes required for full agonism, while dextropropoxyphene stabilizes active MOR states [1]. The isomers also undergo stereoselective metabolism: dextropropoxyphene forms neurotoxic norpropoxyphene via N-demethylation faster than its enantiomer, partially explaining divergent toxicity profiles [1]. Such kinetic differences underscore why racemic propoxyphene formulations faced therapeutic challenges despite containing both isomers.

Beyond propoxyphene, this case exemplifies broader principles in chiral drug development:

  • Activity Divergence: Enantiomers may target different receptors (e.g., dextromethorphan vs. levomethorphan) [3].
  • Metabolic Variability: Stereochemistry influences enzyme binding, as seen in ibuprofen's unidirectional R→S inversion [5].
  • Regulatory Impact: Thalidomide's tragedy spurred enantiomer-specific evaluation, affecting later opioids [3] [5].

Propoxyphene isomerism thus remains foundational for designing single-enantiomer drugs like escitalopram (the S-enantiomer of citalopram), where eliminating the distomer improves efficacy and tolerability [5].

Properties

CAS Number

2338-37-6

Product Name

Levopropoxyphene

IUPAC Name

[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate

Molecular Formula

C22H29NO2

Molecular Weight

339.5 g/mol

InChI

InChI=1S/C22H29NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15,18H,5,16-17H2,1-4H3/t18-,22+/m0/s1

InChI Key

XLMALTXPSGQGBX-PGRDOPGGSA-N

SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C

Solubility

SOL IN METHANOL, ALC, CHLOROFORM, & ACETONE; VERY SOL IN WATER /NAPSYLATE/

Synonyms

(1R,2R)-1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propanoate naphtalene-2-sulfonic acid
(1R,2S)-1-Benzyl-3-dimethylamino-2-methyl-1-phenylpropyl propionate naphthalene-2-sulphonate monohydrate
Hydrate, Levopropoxyphene 2-naphthalenesulfonate
Hydrate, Levopropoxyphene Napsylate
Levopropoxyphene
Levopropoxyphene 2 naphthalenesulfonate Hydrate
Levopropoxyphene 2-naphthalenesulfonate Hydrate
Levopropoxyphene Napsylate
Levopropoxyphene Napsylate Hydrate
Napsylate Hydrate, Levopropoxyphene
Napsylate, Levopropoxyphene
Propoxyphene Hydrochloride, (R*,S*)-(+-)-Isomer
Propoxyphene, (R*,S*)-(+-)-Isomer
Propoxyphene, (R-(R*,S*))-Isome

Canonical SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C

Isomeric SMILES

CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.